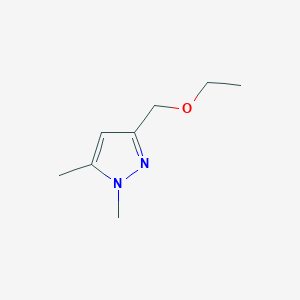

3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole

Description

Properties

Molecular Formula |

C8H14N2O |

|---|---|

Molecular Weight |

154.21 g/mol |

IUPAC Name |

3-(ethoxymethyl)-1,5-dimethylpyrazole |

InChI |

InChI=1S/C8H14N2O/c1-4-11-6-8-5-7(2)10(3)9-8/h5H,4,6H2,1-3H3 |

InChI Key |

WAALZNYPHKRFJF-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=NN(C(=C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole typically involves the reaction of 1,5-dimethyl-1H-pyrazole with ethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic reaction but optimized for large-scale production, including considerations for solvent recovery and waste management.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically at the methyl groups, leading to the formation of corresponding alcohols or ketones.

Reduction: Reduction reactions can target the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.

Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

Oxidation: Formation of 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Reduction: Formation of 3-(ethoxymethyl)-1,5-dimethyl-1,2-dihydro-1H-pyrazole.

Substitution: Formation of various 3-(substituted-methyl)-1,5-dimethyl-1H-pyrazoles.

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory Agents

Research indicates that pyrazole derivatives, including 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole, exhibit significant anti-inflammatory properties. They act as inhibitors of enzymes involved in inflammatory pathways, such as N-acylethanolamine-hydrolyzing acid amidase (NAAA). Inhibition of NAAA preserves endogenous palmitoylethanolamide, enhancing its anti-inflammatory effects at inflamed sites .

2. Anticancer Properties

Studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, certain pyrazole-based compounds have shown cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. The structural modifications in the pyrazole ring can enhance the efficacy and selectivity of these compounds against tumor cells .

3. Neuroprotective Effects

Some derivatives of pyrazoles have been investigated for neuroprotective effects. They may help in managing neurodegenerative diseases by reducing oxidative stress and inflammation in neural tissues .

Agricultural Applications

1. Pesticides and Herbicides

Pyrazole compounds are being explored for their potential as pesticides and herbicides. Their ability to interfere with specific biological pathways in pests makes them suitable candidates for developing new agrochemicals. Research has shown that certain pyrazole derivatives possess insecticidal and fungicidal properties, making them effective in crop protection .

2. Plant Growth Regulators

Some studies suggest that pyrazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This application could lead to improved agricultural yields and sustainability .

Materials Science

1. Coordination Chemistry

3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole serves as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes can exhibit unique properties useful for catalysis and material synthesis. For example, copper complexes with pyrazole ligands have shown promising catalytic activity in organic transformations .

2. Synthesis of Functional Materials

The compound can be utilized in the synthesis of functional materials such as polymers and nanomaterials. Its ability to form stable complexes with metals allows for the development of advanced materials with tailored properties for specific applications .

Case Studies

Mechanism of Action

The mechanism of action of 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxymethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following comparison focuses on key structural features, physicochemical properties, and biological activities of analogous pyrazole derivatives.

Structural Features and Substituent Effects

Key Observations :

- Steric Effects : Methyl groups at positions 1 and 5 reduce steric hindrance compared to bulkier substituents like diphenyl groups , possibly favoring binding to biological targets.

- Electronic Effects : The electron-donating ethoxymethyl group contrasts with electron-withdrawing groups (e.g., nitrile in ), which may influence reactivity or metabolic stability.

Inferences for 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole :

- The ethoxymethyl group may confer moderate antimicrobial activity, as seen in structurally related compounds with ether-linked substituents .

- Lack of aromatic substituents (e.g., phenyl) could reduce cytotoxicity compared to diphenyl analogs , making it a candidate for safer therapeutic applications.

Physicochemical Properties

While direct data for the target compound is unavailable, trends from analogous compounds suggest:

Biological Activity

3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole is a derivative of the pyrazole class of compounds, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H12N2O

- Molecular Weight : 168.20 g/mol

- IUPAC Name : 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole

The biological activity of 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole can be attributed to its interaction with various biological targets. Pyrazole derivatives are known to exhibit activities such as:

- Anti-inflammatory effects : They inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators.

- Antimicrobial properties : Pyrazoles can disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

- Anticancer activity : Some derivatives induce apoptosis in cancer cells through various signaling pathways.

Anti-inflammatory Activity

Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole have been reported to inhibit COX-2 with varying degrees of potency. The inhibition profile suggests that modifications in the pyrazole structure can enhance or reduce anti-inflammatory activity.

| Compound | COX-2 Inhibition (IC50) | Reference |

|---|---|---|

| 3-(Ethoxymethyl)-1,5-dimethyl-1H-pyrazole | TBD | |

| 1-Aryl-3,5-dimethylpyrazole | 0.64 μM | |

| 2-Methoxy-5-chloropyrazole | 0.78 μM |

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has been documented against various pathogens. For example, derivatives have shown activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of functional groups such as ethoxy and methyl can influence the compound's ability to penetrate microbial membranes.

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Anti-inflammatory Effects : A study evaluated a series of pyrazole derivatives for their COX-inhibitory activity, revealing that modifications at the 3 and 5 positions significantly impacted potency. The ethoxy group in 3-(ethoxymethyl)-1,5-dimethyl-1H-pyrazole may enhance its binding affinity to COX enzymes due to increased lipophilicity.

- Antimicrobial Screening : Research involving the synthesis of novel pyrazole compounds demonstrated promising antibacterial activity against E. coli and S. aureus. Compounds with an ethoxy substituent exhibited enhanced membrane permeability, contributing to their effectiveness.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.